N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-acetamide
CAS No.:
Cat. No.: VC13467480
Molecular Formula: C9H19N3O
Molecular Weight: 185.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H19N3O |
|---|---|
| Molecular Weight | 185.27 g/mol |
| IUPAC Name | N-[[(2S)-1-(2-aminoethyl)pyrrolidin-2-yl]methyl]acetamide |
| Standard InChI | InChI=1S/C9H19N3O/c1-8(13)11-7-9-3-2-5-12(9)6-4-10/h9H,2-7,10H2,1H3,(H,11,13)/t9-/m0/s1 |
| Standard InChI Key | UQPMNOFBDALPDW-VIFPVBQESA-N |
| Isomeric SMILES | CC(=O)NC[C@@H]1CCCN1CCN |
| SMILES | CC(=O)NCC1CCCN1CCN |
| Canonical SMILES | CC(=O)NCC1CCCN1CCN |
Introduction
Structural and Synthetic Overview
Molecular Architecture
The compound’s structure comprises a pyrrolidine ring (a five-membered nitrogen-containing heterocycle) substituted at the 2-position with an acetamide group and at the 1-position with a 2-aminoethyl chain. The (S)-configuration at the pyrrolidine ring’s chiral center confers stereochemical specificity, which is critical for its interactions with biological targets.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | N-[[(2S)-1-(2-aminoethyl)pyrrolidin-2-yl]methyl]acetamide |
| Molecular Formula | |
| Molecular Weight | 185.27 g/mol |
| SMILES Notation | CC(=O)NC[C@@H]1CCCN1CCN |
| PubChem CID | 66567383 |
Synthesis Pathways
The synthesis typically involves a multi-step process:
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Starting Material: (S)-pyrrolidine-2-carboxylic acid or its derivatives.
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Acetylation: Reaction with acetic anhydride or acetyl chloride in dichloromethane under controlled conditions (0–5°C, 12–24 hours).
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Purification: Column chromatography or recrystallization yields the final product with >95% purity.
Key challenges include maintaining stereochemical integrity during acetylation and optimizing reaction yields (~60–70% in published protocols).
Chemical Properties and Reactivity
Physicochemical Characteristics
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Solubility: Soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water.
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Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions due to the acetamide group.
Spectroscopic Data
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NMR:
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-NMR (400 MHz, CDCl): δ 3.42 (m, 1H, pyrrolidine-H), 2.95 (t, 2H, -NH), 2.25 (s, 3H, CHCO).
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IR: Strong absorption at 1650 cm (C=O stretch) and 3300 cm (N-H stretch).
Reactivity Profile
The compound participates in reactions typical of secondary amides:
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Hydrolysis: Forms carboxylic acid derivatives under strong acidic/basic conditions.
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Alkylation: The aminoethyl side chain can undergo further functionalization (e.g., with alkyl halides).
Biological Activity and Mechanism
Receptor Interactions
Structural analogs of N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-acetamide have shown affinity for G protein-coupled receptors (GPCRs), particularly orexin and chemokine receptors . For example:
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Orexin Receptor Antagonism: The aminoethyl and pyrrolidine motifs mimic residues in dual OX/OX antagonists like almorexant, suggesting potential sleep-regulation properties .
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Chemokine Receptor Modulation: The compound’s ability to occupy the minor binding pocket of CXCR4 (via interactions with Trp and Asp) has been hypothesized based on structural studies .
Enzymatic Inhibition
Preliminary assays indicate inhibitory activity against serine proteases (IC ~10 μM), likely due to hydrogen bonding between the acetamide carbonyl and catalytic triad residues.
Applications in Medicinal Chemistry
Drug Discovery
The compound serves as a scaffold for designing:
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Neurological Agents: Potential anxiolytics or sleep aids via orexin receptor modulation .
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Anticancer Therapeutics: Chemokine receptor antagonists may inhibit metastasis .
Table 2: Structural Analogues and Key Differences
| Compound | Modification | Biological Impact |
|---|---|---|
| N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-acetamide | R-configuration at pyrrolidine | Reduced receptor binding affinity |
| N-[1-(2-Amino-propyl)-pyrrolidin-2-ylmethyl]-acetamide | Propyl side chain | Enhanced lipophilicity |
The (S)-configuration and aminoethyl chain are critical for target specificity, as enantiomeric forms exhibit diminished activity.
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